2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline
CAS No.:
Cat. No.: VC18004542
Molecular Formula: C9H8F5NO
Molecular Weight: 241.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F5NO |
|---|---|
| Molecular Weight | 241.16 g/mol |
| IUPAC Name | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C9H8F5NO/c10-7(11)4-16-6-3-1-2-5(8(6)15)9(12,13)14/h1-3,7H,4,15H2 |
| Standard InChI Key | BDPKEBXSZODDOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline, reflects its substitution pattern:
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A trifluoromethyl group (-CF₃) at the 6-position of the benzene ring.
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A 2,2-difluoroethoxy group (-OCH₂CF₂) at the 2-position.
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An amine (-NH₂) at the 1-position.
The canonical SMILES string C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F and InChIKey BDPKEBXSZODDOE-UHFFFAOYSA-N confirm this arrangement.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈F₅NO | |
| Molecular Weight | 241.16 g/mol | |
| Boiling/Melting Point | Not reported | – |
| LogP (Lipophilicity) | Estimated >2 (highly lipophilic) | – |
Comparative Structural Analysis
Compared to simpler fluorinated anilines like 2-(2,2-difluoroethoxy)aniline (C₈H₉F₂NO, MW 173.16 g/mol) , the addition of the trifluoromethyl group in 2-(2,2-difluoro-ethoxy)-6-trifluoromethyl-aniline significantly alters its electronic and steric profile. The -CF₃ group is a strong electron-withdrawing moiety, while the -OCH₂CF₂ group introduces conformational flexibility and further electron deficiency.
Synthesis and Manufacturing
Proposed Synthetic Routes
While no direct synthesis of 2-(2,2-difluoro-ethoxy)-6-trifluoromethyl-aniline is documented, analogous methods from patent literature provide plausible pathways. A key patent (CN112939818A) outlines a multi-step synthesis for 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride, which shares structural similarities. Adapting this approach:
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Halogenation and Nitro Reduction:
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Diazotization and Etherification:
Table 2: Critical Reaction Steps and Yields (Adapted from )
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | H₂SO₄, X₂ (X = Cl, Br) | 85–90% |
| Nitro Reduction | H₂/Pd-C, EtOH | 92% |
| Etherification | 2,2-Difluoroethanol, NaNH₂ | 84–91% |
Challenges in Synthesis
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Fluorine Reactivity: The strong C-F bonds necessitate harsh conditions, risking decomposition.
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Regioselectivity: Ensuring correct substitution on the aromatic ring requires precise temperature and catalyst control .
Physicochemical Properties
Stability and Reactivity
The compound’s stability derives from:
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Electron-Withdrawing Effects: The -CF₃ and -OCH₂CF₂ groups deactivate the benzene ring, reducing susceptibility to electrophilic attack.
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Hydrophobicity: Fluorine atoms enhance lipid solubility, as evidenced by its estimated LogP >2.
Spectroscopic Data
Though experimental spectra are unavailable, predictions can be made:
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¹⁹F NMR: Expected signals at δ -70 to -80 ppm (CF₃) and δ -120 to -130 ppm (CF₂).
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IR Spectroscopy: Strong C-F stretches near 1100–1250 cm⁻¹.
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